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Compound of Interest

Compound Name: Echitaminic acid

Cat. No.: B15585981 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Echitamine (C₂₁H₂₆N₂O₄, Molar Mass: 386.45 g/mol ) is a complex pentacyclic

indole alkaloid isolated primarily from the bark of Alstonia scholaris. Its intricate structure and

biological activity make it a subject of interest in phytochemical research and drug discovery.

The definitive structural elucidation and routine quality control of Echitamine rely on a

combination of modern spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear

Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). These methods

provide complementary information regarding the molecule's functional groups, atomic

connectivity, and molecular weight.

Application Notes
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups

present in a molecule. For a complex molecule like Echitamine, the IR spectrum reveals key

structural motifs. The analysis is based on the principle that specific bonds vibrate at

characteristic frequencies when they absorb infrared radiation.

Hydroxyl (-OH) and Amine (N-H) Groups: The presence of broad absorption bands in the

region of 3200-3500 cm⁻¹ is indicative of O-H and N-H stretching vibrations. In Echitamine,

these correspond to the hydroxyl group and the secondary amine within the indole ring

system. The broadness of these peaks often suggests hydrogen bonding.[1]
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Ester Carbonyl (C=O) Group: A strong, sharp absorption peak around 1690-1710 cm⁻¹ is a

clear indicator of an ester carbonyl group. The exact position can be influenced by

intramolecular hydrogen bonding within the Echitamine structure.[1]

Aromatic C=C Bonds: Absorptions in the 1450-1600 cm⁻¹ region typically correspond to the

C=C stretching vibrations within the aromatic indole ring.

C-O and C-N Bonds: The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of

absorptions. Peaks in the 1000-1200 cm⁻¹ range are characteristic of C-O (from the alcohol

and ester) and C-N stretching vibrations, confirming the presence of these functionalities.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity and

stereochemistry of organic molecules. For Echitamine, a combination of 1D (¹H, ¹³C) and 2D

NMR experiments is essential for complete structural assignment.

¹H NMR: This experiment provides information about the chemical environment of all protons

in the molecule. The chemical shift (δ) of each proton, its integration (number of protons),

and its multiplicity (splitting pattern) are used to map out the proton framework. Key expected

signals for Echitamine include aromatic protons of the indole ring (typically δ 7.0-7.5), the

methoxy protons of the ester group (a singlet around δ 3.7), and a complex array of aliphatic

protons in the upfield region corresponding to the intricate cyclic system.

¹³C NMR: This technique identifies all unique carbon atoms in the molecule. The spectrum

for Echitamine is expected to show 21 distinct signals. Key signals include the ester carbonyl

carbon (δ > 170), aromatic carbons (δ 110-140), and numerous sp³ hybridized carbons of the

aliphatic rings.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the

molecular puzzle.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other

(typically on adjacent carbons), allowing for the tracing of proton-proton networks through

the carbon skeleton.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with

the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons over two or three bonds. This is vital for connecting molecular fragments,

identifying quaternary (non-protonated) carbons, and confirming the placement of

functional groups like the ester. The structural elucidation of Echitamine relies heavily on

these 2D NMR techniques.[2]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing

for the determination of molecular weight and elemental composition.

Molecular Ion Peak ([M+H]⁺): Using a soft ionization technique like Electrospray Ionization

(ESI), the mass spectrum of Echitamine will show a prominent peak corresponding to the

protonated molecule ([M+H]⁺). High-Resolution Mass Spectrometry (HRMS) can measure

this mass with very high precision (to four or more decimal places). This accurate mass

measurement allows for the unambiguous determination of the molecular formula

(C₂₁H₂₆N₂O₄), which is a critical first step in structure elucidation.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) involves selecting

the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide

valuable structural information. For Echitamine, characteristic fragmentation patterns would

involve the loss of the methoxycarbonyl group (-COOCH₃), loss of water (-H₂O) from the

hydroxyl group, and complex cleavages of the pentacyclic ring system. Analyzing these

fragments helps to confirm the connectivity and substructures predicted by NMR.

Quantitative Data Summary
The following tables summarize the key spectroscopic data for Echitamine based on published

literature and theoretical calculations.

Table 1: IR Spectroscopic Data for Echitamine
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Wavenumber
(cm⁻¹)

Functional Group Vibration Mode Reference

3463.9, 3255.6 O-H / N-H Stretching [1]

~2950-2850 C-H (aliphatic) Stretching -

1689.5 C=O (ester) Stretching [1]

~1600, ~1470 C=C (aromatic) Stretching -

1188.1, 1134.1 C-N Stretching [1]

| 1033.8 | C-O | Stretching |[1] |

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Echitamine Moieties (Note:

Complete, assigned experimental data is not readily available in public literature. This table

provides expected ranges based on the known structure.)

Atom Type / Moiety Expected ¹H Shift (δ, ppm) Expected ¹³C Shift (δ, ppm)

Indole Aromatic C-H 7.0 - 7.6 110 - 140

Ester -COOCH₃ 3.6 - 3.8 (s) 51 - 53

Ester C=O - 170 - 175

Aliphatic C-H adjacent to N 2.8 - 4.0 50 - 70

Aliphatic C-H adjacent to O 3.5 - 4.5 60 - 80

Other Aliphatic C-H 1.0 - 2.5 20 - 50

Quaternary Aliphatic C - 40 - 60

| Quaternary Aromatic C | - | 120 - 145 |

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Echitamine
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Ion / Fragment Formula m/z (Calculated) m/z (Observed)

[M+H]⁺ C₂₁H₂₇N₂O₄⁺ 387.1965 ~387.196

[M+H - H₂O]⁺ C₂₁H₂₅N₂O₃⁺ 369.1860 Plausible Fragment

| [M+H - COOCH₃]⁺ | C₂₀H₂₄N₂O₂⁺ | 327.1911 | Plausible Fragment |

Experimental Protocols
Protocol 1: FT-IR Analysis

Objective: To obtain the infrared spectrum of Echitamine to identify its key functional groups.

Method: Attenuated Total Reflectance (ATR) is recommended for its simplicity and minimal

sample preparation.

Apparatus: FT-IR Spectrometer with an ATR accessory (e.g., diamond crystal).

Procedure:

1. Ensure the ATR crystal is clean by wiping it with a solvent-moistened (e.g., isopropanol or

ethanol) soft tissue and allowing it to dry completely.

2. Record a background spectrum of the empty, clean crystal.

3. Place a small amount (1-2 mg) of the solid Echitamine sample onto the center of the ATR

crystal.

4. Apply pressure using the ATR press to ensure firm contact between the sample and the

crystal.

5. Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4

cm⁻¹ over a range of 4000-400 cm⁻¹.

6. Clean the crystal thoroughly after the measurement.

7. Process the data by performing a baseline correction and peak picking.
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Protocol 2: NMR Spectroscopic Analysis
Objective: To acquire 1D and 2D NMR spectra for the complete structural elucidation of

Echitamine.

Apparatus: High-field NMR Spectrometer (e.g., 400 MHz or higher) equipped with a suitable

probe.

Sample Preparation:

1. Accurately weigh approximately 5-10 mg of purified Echitamine.

2. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d,

CDCl₃, or DMSO-d₆) in a clean vial.

3. Transfer the solution into a clean, dry 5 mm NMR tube.

Data Acquisition:

1. ¹H NMR: Acquire a standard proton spectrum. Typical parameters include a 30° pulse

angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

2. ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance

of ¹³C, more scans are required (e.g., 1024 or more) with a relaxation delay of 2 seconds.

3. COSY: Acquire a gradient-selected COSY spectrum to establish ¹H-¹H correlations.

4. HSQC: Acquire a gradient-selected HSQC spectrum, optimized for one-bond J-coupling

(~145 Hz), to determine ¹H-¹³C direct correlations.

5. HMBC: Acquire a gradient-selected HMBC spectrum, optimized for long-range couplings

(typically 8-10 Hz), to establish two- and three-bond ¹H-¹³C correlations.

Data Processing: Process all spectra using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

referencing the spectra to the residual solvent signal or an internal standard (TMS).
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Protocol 3: High-Resolution Mass Spectrometry (HRMS)
Analysis

Objective: To determine the accurate mass and elemental composition of Echitamine and

study its fragmentation.

Apparatus: An LC-MS system with a high-resolution mass analyzer such as a Time-of-Flight

(TOF) or Orbitrap, equipped with an Electrospray Ionization (ESI) source.

Sample Preparation:

1. Prepare a dilute solution of Echitamine (~10-100 µg/mL) in a suitable solvent such as

methanol or acetonitrile/water mixture.

2. Filter the solution through a 0.22 µm syringe filter if any particulate matter is present.

Data Acquisition:

1. Set the ESI source to positive ion mode.

2. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a

standard solution.

3. Acquire the full scan mass spectrum over a suitable m/z range (e.g., 100-1000). The

instrument should be properly calibrated to ensure high mass accuracy.

4. For MS/MS analysis, set the instrument to select the [M+H]⁺ ion of Echitamine (m/z

~387.2) as the precursor ion and acquire the product ion spectrum using Collision-Induced

Dissociation (CID).

Data Analysis: Use the instrument's software to calculate the elemental composition from the

accurate mass of the molecular ion. Analyze the MS/MS spectrum to identify major fragment

ions and propose fragmentation pathways.
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Caption: General workflow for the spectroscopic analysis of Echitamine.
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Caption: Logical relationships between spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.researchgate.net/figure/C-NMR-spectroscopic-data-of-compounds-1-8_tbl1_26677573
https://www.researchgate.net/figure/Chemical-structures-of-marker-compounds-echitamine-1-N-b-demethylalstogustine-2_fig1_271900582
https://www.benchchem.com/product/b15585981#spectroscopic-analysis-of-echitamine-ir-nmr-mass-spec
https://www.benchchem.com/product/b15585981#spectroscopic-analysis-of-echitamine-ir-nmr-mass-spec
https://www.benchchem.com/product/b15585981#spectroscopic-analysis-of-echitamine-ir-nmr-mass-spec
https://www.benchchem.com/product/b15585981#spectroscopic-analysis-of-echitamine-ir-nmr-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15585981?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15585981?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

